B1579376 2-Thiol-L-tryptophan

2-Thiol-L-tryptophan

Cat. No.: B1579376
M. Wt: 237.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiol-L-tryptophan is a tryptophan derivative functionalized with a thiol auxiliary at the 2-position of the indole ring. This modification provides a unique handle for advanced bioconjugation and synthetic chemistry, making it a valuable reagent for researchers in chemical biology and pharmaceutical sciences. Its primary research application is in facilitating chemoselective peptide ligation via native chemical ligation (NCL)-inspired methodologies. The installed thiol group allows for the efficient coupling of peptide fragments; a peptide containing N-terminal 2-thiol-tryptophan can be ligated with a C-terminal peptide thioester to form a larger peptide chain. Following ligation, the auxiliary 2-thiol group can be cleanly removed via reductive desulfurization to yield a native peptide bond and an unmodified tryptophan residue, enabling the synthesis of complex native peptides and proteins . This strategy abrogates the need for pre-formed thiolated amino acids, as the thiol auxiliary can be introduced through late-stage chemoselective sulfenylation of tryptophan, both in solution and on solid support . Beyond peptide synthesis, 2-thiol-tryptophan serves as a critical intermediate for the site-specific modification of peptides and proteins. It has been historically used to study protein-protein interactions and receptor binding, as demonstrated in the preparation of 2-thioltryptophan-glucagon to probe the hepatic adenylate cyclase system . The compound can be prepared from tryptophan using established chemical protocols . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is aimed at scientists developing novel synthetic peptides, protein conjugates, and biopharmaceuticals.

Properties

Molecular Weight

237.3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Thiol L Tryptophan and Its Structural Derivatives

Chemo- and Regioselective Synthesis of 2-Thiol-L-tryptophan

Achieving chemo- and regioselectivity in the synthesis of this compound is paramount to avoid unwanted side reactions with other functional groups present in amino acids and peptides. The indole (B1671886) ring of tryptophan presents a unique challenge and opportunity, with the C2 position being a key target for thiolation. wikipedia.org

Direct thiolation at the C2 position of the indole nucleus is a primary strategy for synthesizing this compound derivatives. This approach often involves the reaction of tryptophan with sulfenyl halides. nih.gov The electrophilic nature of the sulfenyl halide allows for its addition to the electron-rich indole ring. frontiersin.org Another method involves the reaction of tryptophan with sulfur dichloride (S2Cl2) to form tryptophan dimers, which can then be reduced to yield 2-thiol-tryptophan. nih.gov

More recent advancements have focused on developing milder and more selective methods. For instance, palladium-catalyzed C-H activation has been explored for the direct 2-alkylation and arylation of indoles, providing a pathway that could be adapted for thiolation. acs.orgub.edu These methods aim to improve the atom economy and reduce the number of synthetic steps required. ub.edu

A visible-light-mediated approach has also been developed for the chemoselective C-S bond formation at the C2 position of tryptophan residues within peptides, using thiophenols as the thiol source. chinesechemsoc.org This method takes advantage of the inherent photolability of tryptophan to facilitate a site-selective radical functionalization. chinesechemsoc.orgacs.org

Table 1: Reagents for Direct Indole 2-Position Thiolation
Reagent ClassSpecific Example(s)Key Features
Sulfenyl Halideso-nitrophenylsulfenyl chlorideWell-established method for Trp modification. nih.gov
Sulfur DichlorideS2Cl2Forms a dimer intermediate that is subsequently reduced. nih.gov
Thiosulfonates8-quinoline thiosulfonate reagentsUsed for catalyst-free C2-sulfenylation in trifluoroacetic acid. nih.govhku.hk
S-Protected Cysteine SulfoxidesS-p-methoxybenzyl cysteine sulfoxideEnables C-H sulfenylation under acidic conditions. nih.gov

The formation of 2-thioether derivatives of tryptophan can be achieved through the reaction of L-3a-hydroxy-1,2,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (Hpi) with various thiols. nih.gov This reaction proceeds in good yields in aqueous acetic acid or trifluoroacetic acid. nih.gov When cysteine is used as the thiol source, the product is 2-(L-3-alanylthio)-L-tryptophan, also known as tryptathionine. nih.govresearchgate.net This linkage is a characteristic feature of certain toxins like phalloidin (B8060827) and amatoxins. nih.govresearchgate.net

This methodology has been successfully applied to the S-tryptophanylation of peptides and proteins by reacting Hpi with the sulfhydryl groups of cysteine residues. nih.gov The reaction is specific for cysteine and allows for the quantitative covalent binding of tryptophan. nih.gov The thia-Michael addition, which involves the reaction of thiols with electron-deficient alkenes, is another strategy for forming thioether bonds in peptide macrocyclization. rsc.org

Table 2: Conditions for 2-Thioether Derivative Formation from Hpi
Thiol ReactantSolvent SystemYield
MethanethiolWarm aqueous acetic acid50-80%
EthanethiolWarm aqueous acetic acid50-80%
MercaptoethanolWarm aqueous acetic acid50-80%
3-Mercaptopropionic acidWarm aqueous acetic acid50-80%
Various Thiols25% Trifluoroacetic acidImproved yields

Late-stage functionalization of peptides is a powerful tool for modifying their properties without the need for de novo synthesis. hku.hkresearchgate.net Chemoselective sulfenylation of tryptophan residues at the C2 position has emerged as a key strategy in this area. rsc.org This can be achieved using various sulfenylating agents under specific reaction conditions that are compatible with the complex functionality of peptides. nih.gov

One notable method employs 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA) for a catalyst-free C2-sulfenylation. nih.govhku.hk This approach is highly effective for a wide range of tryptophan-containing peptides and allows for the introduction of various thio-substituents. nih.gov Another strategy utilizes S-protected cysteine sulfoxides, such as S-p-methoxybenzyl cysteine sulfoxide, under acidic conditions to achieve tryptophan-selective C-H sulfenylation. nih.gov This has been successfully applied to the lipidation of glucagon-like peptides. nih.gov

The reaction of peptides with 2,4-dinitrophenylsulfenyl chloride in acetic acid also leads to the selective sulfenylation of the tryptophan indole ring at the 2-position. frontiersin.org These late-stage modifications are valuable for creating peptide libraries and for improving the pharmacokinetic properties of therapeutic peptides. nih.govhku.hk

Formation of 2-Thioether Derivatives through Nucleophilic Addition

Enantioselective Synthetic Routes and Chiral Control in this compound Production

Maintaining the L-configuration of the amino acid is crucial during the synthesis of this compound to ensure its biological activity when incorporated into peptides. While direct thiolation methods on L-tryptophan generally preserve the stereochemistry at the alpha-carbon, enantioselective synthesis from achiral precursors provides an alternative route to optically pure tryptophan derivatives.

One approach to enantioselective synthesis involves the Friedel-Crafts alkylation of indoles with a chiral nitroacrylate. researchgate.net This method, followed by reduction of the nitro group and removal of the chiral auxiliary, yields optically active β-tryptophan analogues with high diastereoselectivity. researchgate.net Another strategy is the Friedel–Crafts conjugate addition–enantioselective protonation for the synthesis of tryptophan derivatives from 2-substituted indoles and methyl 2-acetamidoacrylate, using a chiral BINOL-derived catalyst. beilstein-journals.org

While these methods are established for tryptophan and its derivatives, their direct application to the synthesis of this compound requires further adaptation. The stereoselective alkylation of a homochiral glycine (B1666218) enolate synthon is another powerful method for the enantioselective synthesis of α-amino acid derivatives, which could potentially be applied to the synthesis of this compound. acs.org

Incorporation of this compound into Peptidic and Proteomic Architectures

The unique reactivity of the thiol group in this compound makes it a valuable tool for peptide and protein engineering. It can be used for peptide ligation, cyclization, and the introduction of various functional moieties. rsc.orgrsc.org

The installation of the thiol group can be performed either by synthesizing the this compound amino acid first and then incorporating it into the peptide sequence, or through late-stage modification of a tryptophan residue already present in the peptide. rsc.org The latter approach avoids the need to prepare a pre-formed thiolated amino acid. rsc.org Peptides containing an N-terminal 2-thiol-tryptophan can undergo high-yielding ligation reactions with C-terminal peptide thiophenyl thioesters. rsc.org Following ligation, the thiol auxiliary can be efficiently removed through reductive desulfurization to yield the native peptide. rsc.org

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. rsc.orgbeilstein-journals.org The incorporation of modified amino acids like this compound into a peptide chain via SPPS requires careful consideration of protecting group strategies to prevent unwanted side reactions. wikipedia.org The thiol group must be protected during the synthesis and deprotected at the appropriate stage.

The Fmoc/tBu strategy is a commonly used protecting group scheme in SPPS. rsc.org For cysteine, a variety of thiol protecting groups are available, such as trityl (Trt), which is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step. Similar protecting group strategies would be necessary for the successful incorporation of this compound. The choice of protecting group is critical and must be orthogonal to the other protecting groups used in the synthesis. wikipedia.org

Late-stage sulfenylation of tryptophan residues can also be performed on peptides still attached to the solid support, offering a convenient way to introduce the thiol functionality. frontiersin.orgrsc.org This on-resin modification simplifies the purification process as excess reagents can be washed away. rsc.org

Table 3: Common Protecting Groups in Fmoc SPPS
Protecting GroupAbbreviationCleavage ConditionUse
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)N-terminal protection rsc.org
tert-ButyloxycarbonylBocAcid (e.g., TFA)N-terminal or side-chain protection rsc.org
TritylTrtAcid (e.g., TFA)Thiol protection
tert-ButyltBuAcid (e.g., TFA)Side-chain protection rsc.org

Solution-Phase Peptide Modification and Functionalization

The modification of peptides in the solution phase offers a versatile platform for introducing diverse functionalities that can fine-tune their biological activity and physicochemical properties. The tryptophan residue, with its unique indole side chain, presents a valuable target for late-stage functionalization. Specifically, the introduction of a thiol group at the C2 position of the indole ring to form this compound within a peptide sequence opens up numerous avenues for further chemical manipulation. This post-translational modification strategy allows for the creation of novel peptide conjugates, the formation of cross-links, and the synthesis of complex peptide structures.

The direct functionalization of the tryptophan residue within peptides is an area of significant research interest. chinesechemsoc.org The C2-position of the indole ring is a primary site for electrophilic aromatic substitution and radical-mediated reactions. chinesechemsoc.org Methodologies for introducing a sulfur-based functional group at this position in solution are critical for accessing this compound containing peptides and their derivatives.

Late-Stage Sulfenylation of Tryptophan Residues

A prominent strategy for installing the thiol moiety involves the late-stage, chemoselective sulfenylation of the tryptophan indole ring. This can be accomplished directly on unprotected peptides in solution. One effective method utilizes thiosulfonate reagents in trifluoroacetic acid (TFA). nih.gov TFA serves as both a solvent that can dissolve a wide range of peptides and a catalyst for the reaction. This approach demonstrates rapid kinetics and high selectivity for tryptophan over other potentially reactive amino acid residues. nih.gov The reaction proceeds via a catalyst-free C2-sulfenylation mechanism and is compatible with all 20 proteinogenic amino acids. nih.gov

A range of sulfenylating agents can be employed, allowing for the direct incorporation of various thioether groups, such as trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H), onto the tryptophan residue. nih.gov Research has demonstrated the successful modification of numerous tryptophan-containing model peptides with high efficiency. nih.gov

Table 1: C2-Trifluoromethylsulfenylation of Tryptophan-Containing Peptides in Solution nih.gov
Peptide SubstrateIsolated Yield (%)Notes
Ac-Gly-Trp-Gly-Gly-OH75Modification occurs selectively at the Trp residue.
Ac-Tyr-Gly-Trp-Gly-OH73The Tyr residue was not affected by the reaction conditions.
Ac-Trp-Gly-Gly-Phe-NH₂83Demonstrates compatibility with C-terminal amides.
Ac-Ala-Trp-Ala-His-NH₂65The His residue remained unmodified.
Ac-Cys(Acm)-Gly-Trp-Gly-OH43Requires subsequent treatment with TCEP to reduce any modified Cys side chains.
Ac-Met-Gly-Trp-Gly-OH51Reaction performed with 1.2 equivalents of thiosulfonate reagent to suppress methionine oxidation.

This method's utility extends to complex therapeutic peptides, highlighting its potential for drug discovery and development by improving pharmacokinetic properties. nih.gov The installed thioether can serve as a precursor to the free thiol, or be used directly in subsequent chemical ligations. rsc.org

Synthesis of 2-Thioether Derivatives via Tryptophan Precursors

An alternative solution-phase approach involves the reaction of a tryptophan precursor with various thiol-containing compounds. A key precursor is L-3a-hydroxy-1,2,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (Hpi). The reaction of Hpi with thiols like methanethiol, ethanethiol, or mercaptoethanol in aqueous acetic acid or trifluoroacetic acid yields the corresponding 2-thioether derivatives of tryptophan. nih.gov This method has proven effective for covalently linking tryptophan to the sulfhydryl group of cysteine residues within peptides, such as glutathione (B108866), and even proteins like reduced ribonuclease. nih.gov The reaction is specific to the -SH groups of cysteine, achieving nearly quantitative covalent binding of the tryptophan moiety. nih.gov

Table 2: Synthesis of 2-Thioether Tryptophan Derivatives from Hpi Precursor nih.gov
Thiol ReagentReaction ConditionsProductYield (%)
MethanethiolAqueous Acetic Acid, Warm2-(Methylthio)-L-tryptophan50-80
EthanethiolAqueous Acetic Acid, Warm2-(Ethylthio)-L-tryptophan50-80
MercaptoethanolAqueous Acetic Acid, Warm2-((2-Hydroxyethyl)thio)-L-tryptophan50-80
3-Mercaptopropionic acidAqueous Acetic Acid, Warm2-((2-Carboxyethyl)thio)-L-tryptophan50-80
Cysteine25% Trifluoroacetic Acid, RT2-(L-3-Alanylthio)-L-tryptophan (Tryptathionine)>80
Glutathione (GSH)Aqueous Acetic AcidS-tryptophanylated glutathioneQuantitative

This methodology provides a straightforward route for creating cross-links between tryptophan and cysteine residues, a structural motif found in natural toxins like phalloidin. nih.gov

Visible Light-Mediated Functionalization

Modern synthetic methods also leverage photochemistry for peptide modification. A visible light-mediated, chemoselective reaction can form a C–S bond at the C2-position of tryptophan residues in peptides using thiophenols as the thiol source. chinesechemsoc.org This approach operates under mild conditions and shows excellent chemoselectivity for tryptophan. It is proposed that the thiol generates a sulfur-centered radical, which then reacts with the tryptophan indole ring. chinesechemsoc.org The method is compatible with a variety of functional groups on the thiophenol and has been successfully applied to modify bioactive peptides, demonstrating its potential for late-stage peptide functionalization, labeling, and the creation of peptide-drug conjugates. chinesechemsoc.org

Mechanistic Investigations of 2 Thiol L Tryptophan Reactivity and Transformations

Chemical Reactivity Profiles of the Indole (B1671886) 2-Thiol Moiety

The thiol group at the 2-position of the L-tryptophan indole ring imparts distinctive chemical properties, enabling its use as a versatile tool in chemical biology. The installation of this thiol auxiliary can be achieved through late-stage chemoselective sulfenylation on a tryptophan residue that is already part of a peptide chain, either in solution or on a solid support. rsc.org This approach avoids the need to synthesize the modified amino acid beforehand. rsc.org The reactivity of this moiety is central to its application in advanced chemical ligation and bioconjugation strategies.

The introduction of a thiol or thioether at the C2 position of tryptophan's indole ring is typically achieved through electrophilic substitution. frontiersin.org The indole ring of tryptophan is electron-rich and acts as a soft nucleophile, making the C2 position susceptible to attack by electrophilic sulfur reagents. frontiersin.orgnih.gov The reaction proceeds via an electrophilic addition of a sulfenylating agent to the 2-position of the indole, followed by the elimination of a hydrogen atom to restore the aromaticity of the ring system. frontiersin.org

Various reagents and conditions have been developed to achieve this transformation selectively. One method involves using 2,4-dinitrophenylsulfenyl chloride in acetic acid. frontiersin.org Another strategy employs S-substituted 8-quinoline thiosulfonates as the electrophilic sulfur source in trifluoroacetic acid (TFA), which serves as both a universal solvent for peptides and an activator for the reagent. nih.gov Thioether-mediated sulfenylation has also been reported, where an electrophilic species is generated from a sulfenate, such as 4-fluorophenyl 3-nitro-2-pyridinesulfenate, in the presence of a thioether component. researchgate.net These methods are designed to be highly chemoselective for the tryptophan residue, even in the presence of other nucleophilic amino acids like cysteine and methionine. nih.govresearchgate.net

Reagent/MethodConditionsKey Features
2,4-Dinitrophenylsulfenyl chlorideAcetic acidProceeds through electrophilic aromatic substitution. frontiersin.org
S-substituted 8-quinoline thiosulfonatesTrifluoroacetic acid (TFA)Catalyst-free; TFA acts as solvent and activator. nih.gov
Thioether-mediated sulfenylationWeak acid/water solventMetal-free; chemoselective for Trp. researchgate.net

2-Thiol-L-tryptophan is a key intermediate in extending the scope of Native Chemical Ligation (NCL), a powerful method for synthesizing large peptides and proteins. researchgate.netmdpi.com The original NCL reaction requires an N-terminal cysteine residue to ligate with a C-terminal peptide thioester. researchgate.netmdpi.com The "ligation-desulfurization" strategy, utilizing thiolated amino acids like this compound, overcomes this limitation, allowing for ligation at tryptophan sites. researchgate.netsioc-journal.cn

In this approach, a peptide containing an N-terminal this compound residue reacts with another peptide fragment that has a C-terminal thioester (e.g., a thiophenyl thioester). rsc.org The reaction proceeds through the established NCL mechanism: a transthioesterification between the N-terminal thiol and the C-terminal thioester, followed by a rapid S-to-N acyl shift that forms a native peptide bond. mdpi.com This process has been shown to be high-yielding. rsc.org The utility of this methodology was demonstrated in the synthesis of a glycosylated fragment of the chemokine receptor CXCR1's N-terminal extracellular domain. rsc.org

Elucidation of Electrophilic Sulfenylation Mechanisms

Desulfurization Chemistry and its Impact on Peptide Engineering

Efficient removal of the 2-thiol group is typically achieved through reductive desulfurization. rsc.org Various conditions have been developed for this purpose. Milder, metal-free radical desulfurization methods are often preferred to avoid side reactions. frontiersin.org These conditions may involve a water-soluble radical initiator like VA-044, a phosphine (B1218219) such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and a thiol donor in a neutral buffer. frontiersin.org Harsher methods using catalysts like Raney Nickel (RaNi) or palladium (Pd) can also be effective but carry the risk of undesirable side reactions, such as the hydrogenation of the tryptophan indole ring or the demethylthiolization of methionine residues. frontiersin.orgnih.gov The development of chemoselective desulfurization techniques that are compatible with other sensitive amino acids and post-translational modifications is crucial for the broad application of this technology in protein synthesis. frontiersin.orgnih.gov

Desulfurization MethodReagentsPotential Issues
Metal-free Radical DesulfurizationVA-044 (radical initiator), TCEP, thiol donorMilder conditions, good compatibility with other residues. frontiersin.org
Metal-Catalyzed DesulfurizationRaney Nickel (RaNi) or Palladium (Pd)Harsher conditions; risk of tryptophan hydrogenation or methionine side reactions. frontiersin.orgnih.gov

Intermolecular Interactions and Reaction Pathways with Diverse Chemical Species

The indole side chain of tryptophan is known to participate in a variety of non-covalent intermolecular interactions, including hydrogen bonds (with the indole N-H group acting as a donor), π-stacking, and cation-π interactions. ebi.ac.ukresearchgate.netnih.gov The introduction of a thiol group at the C2 position adds another layer of reactivity and interaction potential. The thiol group itself can act as a hydrogen bond donor and can participate in S–H/π interactions, where the S-H bond interacts favorably with the electron cloud of an aromatic ring. nih.gov

Furthermore, the this compound moiety can engage in specific covalent interactions. For instance, tryptophan derivatives can react with the sulfhydryl groups of cysteine residues to form a thioether cross-link, a structure known as tryptathionine, which is found in natural toxins like phalloidin (B8060827). nih.gov This reaction can be used to covalently link tryptophan and cysteine residues within or between peptides, offering a method for creating specific cross-links in synthetic proteins. nih.gov The reaction between a tryptophan derivative and the cysteine in glutathione (B108866) has been demonstrated, showcasing specific reactivity with the -SH group. nih.gov This reactivity highlights the diverse chemical pathways available to this compound, making it a valuable building block for constructing complex peptide architectures and studying protein interactions.

Sophisticated Analytical Techniques for the Detection and Characterization of 2 Thiol L Tryptophan in Research Matrices

Advanced Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the analysis of 2-Thiol-L-tryptophan, leveraging the interaction of the molecule with electromagnetic radiation to yield structural and quantitative data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus. For the parent L-tryptophan, characteristic chemical shifts are well-documented and serve as a basis for comparison. chemicalbook.comhmdb.ca For instance, in ¹H NMR spectra of L-tryptophan, the indole (B1671886) and aliphatic protons resonate at distinct chemical shifts, allowing for the confirmation of the core structure. chemicalbook.com The introduction of a thiol group at the C2 position of the indole ring induces significant changes in the chemical shifts of the neighboring protons, providing direct evidence of the substitution.

A particularly powerful application of NMR in this field is the use of ¹⁹F NMR for studying trifluoromethylthiolated (SCF₃) analogues of tryptophan. acs.orgresearchgate.netacademie-sciences.fr The trifluoromethyl group serves as a highly sensitive NMR probe due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. academie-sciences.frbeilstein-journals.org This technique is instrumental for monitoring the incorporation of these fluorinated analogues into peptides and for studying protein-protein interactions. acs.orgbeilstein-journals.org The ¹⁹F NMR signal is exquisitely sensitive to the local electronic environment, making it an excellent reporter for conformational changes and binding events. acs.orgnih.gov Researchers have successfully synthesized Fmoc-protected trifluoromethylthiolated tryptophan analogues, which are ready for use in solid-phase peptide synthesis (SPPS), and have utilized ¹⁹F NMR to confirm their structure and purity. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for L-Tryptophan

Proton Assignment Chemical Shift (ppm) in DMSO-d₆
Indole NH ~10.96
Aromatic CH ~7.0 - 7.6
C2-H ~7.26
α-CH ~3.55
β-CH₂ ~3.0 - 3.3

Data sourced from typical L-tryptophan spectra and may vary slightly based on experimental conditions. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of tryptophan derivatives, including this compound. libretexts.orgtechnologynetworks.com The indole ring of tryptophan possesses a strong chromophore that absorbs UV light, typically around 280 nm. bmglabtech.com This intrinsic property allows for direct quantification using the Beer-Lambert law.

The introduction of a thioether group at the 2-position, as in S-tryptophanylated peptides, can be quantified spectrophotometrically. nih.gov This method is valued for its simplicity, accuracy, and wide applicability. libretexts.org While UV-Vis spectroscopy is highly sensitive, its selectivity can be limited in complex mixtures where other components also absorb in the UV region. libretexts.org Therefore, it is often coupled with a separation technique like HPLC for accurate quantification in biological or research matrices. libretexts.org The specific absorbance maximum (λmax) may shift depending on the substituent at the 2-position and the solvent environment. For example, the formation of a conjugate between a probe and glutathione (B108866) (GSH) can lead to the appearance of a new charge-transfer band at a different wavelength, which can be monitored over time. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Tryptophan Derivatives

Compound λₘₐₓ (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Notes
L-Tryptophan ~280 ~5,800 The primary absorption peak used for quantification. rsc.org
2-Thioether Tryptophan Derivatives Varies Varies Quantification is often based on the specific derivative's absorption. nih.gov

Values are approximate and can be influenced by solvent, pH, and specific derivatization.

Fluorescence spectroscopy is an exceptionally sensitive technique for studying this compound, particularly for investigating its interactions and for developing biosensors. L-tryptophan is naturally fluorescent, with an excitation maximum near 280 nm and an emission maximum that is highly sensitive to the polarity of its environment, typically ranging from 320 to 360 nm. bmglabtech.comrsc.org

This intrinsic fluorescence is a powerful tool for probing the local environment of the tryptophan residue within peptides and proteins. bmglabtech.com The introduction of a thiol group can modulate these fluorescence properties. For example, fluorescence-based methods are commonly used for the detection of biothiols, where the reaction with a thiol-containing molecule like this compound can cause a "turn-off" or "turn-on" fluorescence response. researchgate.net Studies have utilized the quenching or enhancement of fluorescence to monitor the binding of tryptophan derivatives to various analytes, including metal ions and quantum dots. rsc.orguwindsor.ca For instance, the fluorescence of graphene quantum dots functionalized with cysteine is quenched upon the addition of L-tryptophan, providing a basis for a sensing system. uwindsor.ca The quenching of tryptophan-containing copolymers by nitro-aromatic compounds has also been studied, suggesting applications in the detection of these substances. lew.ro

Table 3: Fluorescence Properties of Tryptophan-Based Systems

System Excitation λ (nm) Emission λ (nm) Application/Observation
L-Tryptophan ~280 ~320-360 Environmental sensing, protein folding studies. bmglabtech.comrsc.org
LBTtrp-Tb³⁺ FRET pair 280 570-610 (Tb³⁺) Biosensing; Trp sensitizes Tb³⁺ luminescence. rsc.org
Cysteine-GQD + L-Trp 300 / 360 Varies Sensing of L-Trp via fluorescence quenching. uwindsor.ca
Tryptophan-containing copolymers 280 Varies Detection of nitro-aromatic quenchers. lew.ro

Wavelengths are typical and subject to change based on the specific molecular system and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

High-Resolution Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of this compound from reaction mixtures and complex biological samples, ensuring analytical accuracy.

Assessing the enantiomeric purity of amino acids like this compound is critical, as different enantiomers can exhibit vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. science.govsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, allowing for their separation.

Various CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and zwitterionic-based phases being particularly effective for tryptophan derivatives. science.govnih.gov For example, a Cinchona alkaloid-based zwitterionic CSP has been successfully used for the efficient enantiomeric separation of various monosubstituted tryptophan derivatives, including 6-chloro-l-tryptophan (B15053). nih.gov The separation is achieved by optimizing the mobile phase composition, which often consists of an organic solvent like methanol (B129727) with acidic and basic additives to control the ionization state of the analyte and enhance chiral recognition. nih.gov Another approach involves pre-column derivatization with a chiral reagent, such as o-phthalaldehyde (B127526) (OPA) and a chiral thiol, to form diastereomers that can be separated on a standard achiral reversed-phase column. researchgate.netresearchgate.net

Table 4: Example of Chiral HPLC Method for Tryptophan Derivatives

Parameter Condition
Chiral Stationary Phase (CSP) Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))
Mobile Phase Methanol/H₂O (98/2) with formic acid (FA) and diethylamine (B46881) (DEA) additives
Detection UV or Fluorescence
Application Determination of optical purity of synthesized 6-chloro-l-tryptophan (>99.0%). nih.gov

Conditions are specific to the cited study and may require optimization for this compound.

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive information on the molecular weight and structure of this compound. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it offers highly sensitive and selective quantification. researchgate.net

Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate intact molecular ions of tryptophan derivatives, minimizing fragmentation and preserving structural integrity. researchgate.netacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with great confidence. researchgate.net For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for the confirmation of the tryptophan core and the identification of the thiol-containing substituent at the 2-position. nih.gov Isotopic abundance patterns can also be analyzed to confirm the elemental composition. researchgate.net

Table 5: Mass Spectrometry Data for L-Tryptophan

Parameter Value/Technique Reference
Ionization Technique Electrospray Ionization (ESI), Gas Chromatography (GC-MS) researchgate.net
Exact Mass (C₁₁H₁₂N₂O₂) 204.08988
Common Adduct (LC-MS) [M+H]⁺ researchgate.net
Key Application Structural elucidation, quantification, molecular weight determination. researchgate.netacs.orgnih.gov

The mass of this compound would be higher than L-tryptophan due to the addition of the thiol group.

Theoretical and Computational Studies on 2 Thiol L Tryptophan Molecular Systems

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and reactivity of molecules. For a molecule like 2-Thiol-L-tryptophan, QM calculations can elucidate the effects of the thiol group on the electronic properties of the tryptophan ring. Hybrid QM/MM simulations are particularly useful for studying the behavior of this compound in a larger biological system, such as an enzyme active site or a lipid bilayer. arxiv.orgacs.org In this approach, the chemically active region (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level QM method, while the remainder of the system (the protein and solvent) is described using a more computationally efficient molecular mechanics (MM) force field. arxiv.orgacs.org

This multiscale approach allows for the simulation of large, complex systems over biologically relevant timescales while maintaining a high level of accuracy for the region of interest. arxiv.org For instance, QM/MM simulations can be employed to study the mechanism of covalent bond formation between the thiol group of this compound and a cysteine residue in a protein, a reaction of significant interest in peptide and protein chemistry. nih.govresearchgate.net These simulations can provide detailed information about the reaction pathway, transition states, and activation energies, which are crucial for understanding the reactivity and potential inhibitory mechanisms of 2-thiolated tryptophan derivatives. researchgate.netresearchgate.net

Recent advancements in QM/MM methods, such as adaptive and buffered force approaches, have further enhanced the accuracy and efficiency of these simulations, enabling the study of dynamic processes like ligand binding and enzyme catalysis with greater reliability. letifmones.com For example, QM/MM free energy calculations have been used to explore the degradation of plastics by enzymes, highlighting the influence of specific amino acid residues, like tryptophan, on the reaction mechanism. biorxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system based on its electron density, offering a good balance between accuracy and computational cost. scispace.comrsc.org DFT calculations are invaluable for investigating the intrinsic electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net

The introduction of a thiol group at the 2-position of the indole (B1671886) ring is expected to significantly alter the electronic landscape of tryptophan. DFT studies can quantify these changes, providing insights into how the thiol group influences the molecule's reactivity, spectroscopic properties, and non-covalent interactions. For instance, DFT calculations can predict how the thiol group affects the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for its interactions with biological macromolecules. nih.gov

Furthermore, DFT can be used to study the structure and properties of radicals derived from this compound. The electronic structure of sulfur-centered radicals, such as the thiyl radical, can be complex, and DFT provides a robust framework for understanding their properties, including their electron paramagnetic resonance (EPR) parameters. nih.gov

Table 1: Key Applications of DFT in the Study of this compound

Studied PropertySignificance
Molecular Orbital Energies (HOMO/LUMO)Determines the molecule's electron-donating and accepting capabilities, influencing its reactivity.
Electrostatic PotentialMaps the charge distribution, indicating regions prone to electrophilic or nucleophilic attack.
Atomic ChargesQuantifies the partial charges on each atom, providing insight into intermolecular interactions.
Radical PropertiesCharacterizes the electronic structure and stability of radical species, important for understanding redox processes.

Molecular Docking and Molecular Dynamics Simulations for Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, like this compound, and a biological target, typically a protein.

Molecular Docking predicts the preferred binding orientation and affinity of a ligand to a receptor. researchgate.net For this compound, docking studies can be used to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions involving the indole ring. imrpress.com Docking simulations can also provide insights into how the thiol group contributes to binding, for example, by forming specific interactions with residues in the binding pocket. nih.gov

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

FeatureMolecular DockingMolecular Dynamics (MD)
Primary Goal Predicts binding pose and affinity.Simulates the time evolution of a molecular system.
System Representation Typically rigid receptor, flexible ligand.Fully flexible system (ligand, receptor, solvent).
Timescale Static snapshot (nanoseconds to picoseconds).Dynamic (nanoseconds to microseconds).
Computational Cost Relatively low.High.
Key Insights Binding mode, key interactions, initial screening.Complex stability, conformational changes, dynamic behavior. nih.gov

Conformational Analysis and Investigation of Dynamic Behavior

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound aims to identify the stable low-energy conformations of the molecule and to understand the energetic barriers between them.

Computational methods, such as ab initio calculations and DFT, can be used to explore the conformational space of this compound by systematically rotating its rotatable bonds (dihedral angles). conicet.gov.ar This analysis can reveal the preferred orientations of the amino acid backbone and the indole side chain, and how the introduction of the thiol group influences these preferences. rsc.org For instance, the thiol group may form intramolecular hydrogen bonds that stabilize certain conformations.

Applications of 2 Thiol L Tryptophan in Advanced Biochemical and Biophysical Research

Precision Peptide and Protein Engineering

The ability to chemically synthesize proteins offers unparalleled control over their structure, allowing for the incorporation of unnatural amino acids, post-translational modifications, and specific labels. pnas.org 2-Thiol-L-tryptophan has become a key component in the chemical protein synthesis toolbox, significantly expanding the scope and flexibility of these engineering efforts.

Convergent protein synthesis, where smaller, chemically synthesized peptide fragments are joined together to create a full-length protein, is a powerful strategy for producing large and complex proteins. The cornerstone of this approach is Native Chemical Ligation (NCL), a reaction that forms a native peptide bond between two unprotected peptide fragments. nih.govresearchgate.net Traditionally, NCL requires one peptide to have a C-terminal thioester and the other to have an N-terminal cysteine residue. researchgate.netscispace.com The thiol side chain of cysteine is crucial for the initial, reversible transthioesterification step that precedes the irreversible S-to-N acyl shift to form the final amide bond. scispace.com

This reliance on cysteine has been a significant limitation, as cysteine is a relatively rare amino acid, restricting the number of possible ligation sites within a target protein. pnas.org To overcome this, the "ligation-desulfurization" strategy was developed, which utilizes amino acids modified with a thiol-containing auxiliary group that can be removed after ligation. pnas.orgresearchgate.net

This compound is exceptionally well-suited for this strategy, acting as a cysteine surrogate to enable ligation at tryptophan sites. researchgate.net The process involves several key steps:

Synthesis of Peptide Fragments : A peptide fragment is synthesized with this compound at its N-terminus. This can be achieved by incorporating the pre-formed thiolated amino acid or, more conveniently, through a late-stage, chemoselective sulfenylation of a tryptophan residue already incorporated into the peptide. researchgate.netfrontiersin.org The other peptide fragment is synthesized as a C-terminal thioester. researchgate.net

Native Chemical Ligation : The N-terminal 2-thiol-tryptophan peptide and the C-terminal peptide thioester are reacted under standard NCL conditions. The thiol on the indole (B1671886) ring performs the same nucleophilic attack as a cysteine side chain, facilitating the ligation to form a new, larger peptide. researchgate.net

Reductive Desulfurization : After the successful ligation, the auxiliary thiol group at the 2-position of the tryptophan is removed. This is typically accomplished through a radical-induced, metal-free reductive desulfurization reaction, which converts the 2-thiol-tryptophan back into a native tryptophan residue, yielding the final, seamless protein product. pnas.orgresearchgate.net

This ligation-desulfurization approach at tryptophan residues has been successfully used in the synthesis of complex polypeptides, including a glycosylated fragment of the chemokine receptor CXCR1. researchgate.net It significantly enhances the flexibility of convergent synthesis strategies, allowing for the disconnection of protein targets at tryptophan sites, thereby expanding the toolkit for accessing large and cysteine-free proteins. pnas.org

Table 1: Key Stages of Convergent Synthesis Using this compound

StageDescriptionKey Reagents/ConditionsOutcome
Peptide Preparation Synthesis of two peptide fragments. One possesses an N-terminal this compound, and the other has a C-terminal thioester. researchgate.netSolid-Phase Peptide Synthesis (SPPS), 2,4-dinitrophenylsulfenyl chloride for late-stage thiolation. frontiersin.orgTwo unprotected peptide segments ready for ligation.
Native Chemical Ligation (NCL) The two peptide fragments are joined via a native peptide bond. The thiol on the tryptophan indole ring acts as a nucleophile. researchgate.netAqueous buffer (pH ~7), thiol catalysts (e.g., MPAA, thiophenol). researchgate.netresearchgate.netA single, larger polypeptide with a 2-thiol-tryptophan residue at the ligation junction.
Post-Ligation Desulfurization The thiol auxiliary group is chemoselectively removed from the tryptophan residue. researchgate.netRadical-based reduction (e.g., using a phosphine (B1218219) reagent and a radical initiator). scispace.comresearchgate.netA native, full-length protein with a standard tryptophan residue at the ligation site.

Understanding how a protein's structure dictates its function often requires the precise placement of probes, labels, or mimics of post-translational modifications (PTMs) at specific sites. plos.org The chemical modification of cysteine residues is a widely used method for this purpose due to the high nucleophilicity of the thiol group. nih.gov By incorporating this compound into a protein sequence, researchers can introduce a uniquely reactive handle at a tryptophan position, a site that is otherwise chemically inert under typical bioconjugation conditions. frontiersin.org

This strategy allows for the site-specific attachment of a wide variety of functional molecules, enabling detailed structure-function studies. plos.org The thiol group on the tryptophan indole can be targeted by a range of thiol-reactive chemical reagents, such as maleimides and iodoacetamides, which are commonly used to label cysteine residues. nih.gov This approach is orthogonal to modifications targeting other amino acid side chains, like the primary amines of lysine (B10760008).

Applications of this specific functionalization include:

Attaching Biophysical Probes : Fluorescent dyes or spin labels can be attached to the 2-thiol-tryptophan to study protein dynamics, conformational changes, or interactions. researchgate.net

Installing PTM Mimics : Chemical groups that mimic natural PTMs, such as acetylation or methylation, can be installed to investigate their effects on protein function and regulation. plos.org

Immobilization : Proteins can be tethered to solid supports or surfaces at a specific site for applications in biosensors or protein arrays. nih.gov

The ability to perform these modifications under mild, non-denaturing conditions is crucial for preserving the protein's native structure and function, ensuring that any observed effects are due to the specific modification rather than protein misfolding. plos.org

Table 2: Examples of Thiol-Reactive Probes for Site-Specific Functionalization

Probe ClassReactive GroupTargetApplication
Fluorescent Dyes Maleimide (B117702), Iodoacetamide-SH group of this compoundFRET, Fluorescence Polarization, Microscopy nih.govresearchgate.net
Biotinylation Reagents Maleimide, Pyridyldisulfide-SH group of this compoundAffinity purification, Detection (Streptavidin binding) nih.gov
Spin Labels Methanethiosulfonate (MTSL)-SH group of this compoundElectron Paramagnetic Resonance (EPR) Spectroscopy
Cross-linking Agents Heterobifunctional reagents (e.g., Maleimide-NHS ester)-SH group and other groups (e.g., -NH2)Mapping protein-protein interactions nih.govthermofisher.com

Chemical cross-linking combined with mass spectrometry is a powerful technique for mapping the architecture of protein complexes and defining protein-protein interaction interfaces. nih.gov Cross-linking agents are molecules with two or more reactive groups that can form covalent bonds with the side chains of nearby amino acids, effectively "freezing" transient interactions for analysis. mdpi.com

The introduction of this compound into a protein provides a specific site for directed cross-linking. The thiol group can be targeted by one arm of a heterobifunctional cross-linker, while the other arm targets a different amino acid (like lysine or an aspartic/glutamic acid) on a binding partner. thermofisher.com This provides precise distance constraints between the two specific residues.

Alternatively, the thiol group itself can participate directly in cross-link formation:

Disulfide Bond Formation : If two this compound residues (or one this compound and one cysteine) are brought into close proximity within a protein or between two interacting proteins, they can be oxidized to form a stable disulfide bond, creating a covalent link. mdpi.com

Thiol-Ene Reactions : The thiol group can participate in "click chemistry" reactions, such as the radical-mediated thiol-ene reaction, to form a stable thioether bond with a protein containing an alkene group. researchgate.netacs.org

These strategies allow for the precise capture of macromolecular assemblies, providing invaluable structural information about how proteins interact to perform their biological functions. The ability to control the exact site of the cross-link by positioning the this compound residue greatly enhances the resolution of the structural data obtained. nih.gov

Table 3: Cross-linking Strategies Involving this compound

StrategyDescriptionResulting LinkageApplication
Heterobifunctional Cross-linking A reagent with two different reactive ends (e.g., maleimide and NHS ester) links the thiol of this compound to an amine on a partner protein. thermofisher.comThioether and Amide bondMapping specific inter-protein contacts.
Disulfide Formation Oxidation of two proximal thiol groups (from this compound or Cysteine) to form a covalent bond. mdpi.comDisulfide (-S-S-)Trapping transient interactions; defining domain orientations.
Thiol-Michael Addition The thiol group adds across an activated double bond (e.g., a maleimide) on another molecule. researchgate.netThioetherStable, specific conjugation and cross-linking.
Photo-activated Cross-linking A nearby photo-reactive group is activated by light to form a covalent bond with the tryptophan indole or other residues.Covalent bondCapturing interactions in living cells (in vivo cross-linking).

Site-Specific Functionalization of Proteins for Structure-Function Studies

Probing Protein Structure, Dynamics, and Folding Mechanisms

Understanding that proteins are not static entities but dynamic molecules that undergo conformational changes is fundamental to cell biology. bmglabtech.com Spectroscopic techniques that can monitor these changes in real-time are invaluable. This compound serves as a versatile platform for introducing probes that report on these dynamic processes.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two fluorescent probes (a donor and an acceptor) on the angstrom scale (typically 10-100 Å). pnas.orgresearchgate.net It is highly sensitive to changes in distance, making it an ideal tool for studying protein folding, ligand binding, and conformational changes. pnas.org

This compound is uniquely suited for FRET studies for two reasons:

Intrinsic Donor : The tryptophan indole moiety is a natural fluorescent amino acid and can serve as a FRET donor. bmglabtech.comacs.org Its fluorescence is excited at around 295 nm. acs.org

Specific Acceptor Site : The thiol group provides a specific site for the covalent attachment of a thiol-reactive acceptor dye. thermofisher.com

By incorporating this compound, a researcher can create a protein with a precisely located FRET pair. The efficiency of energy transfer from the tryptophan donor to the attached acceptor dye will depend directly on the distance between them. As the protein folds or changes its conformation, this distance changes, leading to a measurable change in the fluorescence signal. oup.com This allows for the monitoring of structural transitions in real-time. A variety of thiol-reactive dyes with different spectral properties can be used as acceptors, allowing the FRET system to be tuned for measuring different distance ranges. acs.orgthermofisher.com

Table 4: Representative Donor-Acceptor Pairs for FRET Using Tryptophan

DonorAcceptor (Thiol-Reactive Dye)Förster Distance (R₀) in Å*Application
TryptophanIAEDANS22Measuring short-to-medium range distances oup.commdpi.com
Tryptophan5-Iodoacetamidofluorescein (5-IAF)~46Measuring medium-to-long range distances
TryptophanN-iodoacetyl-β-(2-naphthyl)alanine (I-Nal)15-30Characterizing structural transitions acs.org
TryptophanCoumarin-based dyes (e.g., I-Cca)15-30Probing protein structure and dynamics acs.orgthermofisher.com

*Förster distance (R₀) is the distance at which FRET efficiency is 50%. Actual values can vary with the local environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, for large proteins, conventional ¹H NMR spectra can be too complex due to severe signal overlap. ¹⁹F NMR offers a compelling alternative. Since fluorine is not naturally present in biological systems, the introduction of a ¹⁹F label results in a clean NMR spectrum with no background signal. acs.orgbeilstein-journals.org The ¹⁹F chemical shift is also extremely sensitive to its local environment, making it an excellent reporter of conformational changes and binding events. cdnsciencepub.comnih.gov

This compound can be leveraged to create specific ¹⁹F NMR probes for studying protein interactions in two main ways:

Direct Labeling of the Thiol Group : A small, fluorine-containing tag, such as 2,2,2-trifluoroethanethiol (B73368) (TFET) or 3-bromo-1,1,1-trifluoroacetone (B149082) (BTFA), can be covalently attached to the thiol group of an incorporated this compound. researchgate.netrhhz.net The ¹⁹F NMR signal from this tag then reports on the local environment at that specific tryptophan position. Upon binding of another protein, changes in the chemical environment around the tag will cause a shift in its ¹⁹F NMR signal, allowing the interaction to be monitored and quantified. cdnsciencepub.com

Incorporation of a Fluorinated Analog : A version of this compound that has been pre-fluorinated on the indole ring (e.g., 5-fluoro-2-thiol-L-tryptophan) could be synthesized and incorporated into the protein. acs.orgacs.org This places the ¹⁹F reporter directly on the amino acid side chain. Tryptophan residues are often found at protein-protein interfaces, making this a particularly powerful approach for directly probing the binding site environment. acs.orgbeilstein-journals.org

These ¹⁹F NMR-based methods provide a highly sensitive and specific means to detect and characterize protein-protein interactions, map binding interfaces, and study the allosteric effects of ligand binding, even in large and complex systems like G protein-coupled receptors (GPCRs). nih.govresearchgate.net

Table 5: Comparison of ¹⁹F NMR Probing Strategies with this compound

StrategyDescriptionAdvantagesPotential Considerations
Covalent Tagging A fluorine-containing molecule (e.g., BTFA) is attached to the thiol group post-translationally. researchgate.netrhhz.netStraightforward labeling chemistry; diverse tags available. cdnsciencepub.comThe tag itself might slightly perturb the local protein structure or dynamics. researchgate.net
Fluorinated Analog Incorporation A biosynthetically incorporated this compound analog containing fluorine atoms on the indole ring. acs.orgacs.orgReporter is integrated into the native side chain, minimizing perturbation; directly probes the residue's environment. acs.orgRequires synthesis of the specific fluorinated amino acid; potential for toxicity or low incorporation efficiency in expression systems. rhhz.net

Utilization in Fluorescence Resonance Energy Transfer (FRET) Experiments

Development of Novel Research Tools and Sensor Platforms

The distinct properties of this compound make it a candidate for the creation of specialized research tools, particularly in the realm of bioanalytical sensors.

The development of fluorescent probes capable of distinguishing between enantiomers of chiral molecules is of significant importance in pharmacology and biomedical research. While L-tryptophan itself is often the target analyte for such chiral probes, the incorporation of a thiol group, as in this compound, offers a versatile platform for constructing the probe itself.

Research has demonstrated the utility of thiol-containing molecules in the fabrication of chiral sensors. For instance, chiral quantum dots functionalized with L-cysteine, which contains a thiol group, have been successfully used to create fluorescent probes that can differentiate between the enantiomers of tryptophan. uwindsor.carsc.org In these systems, the thiol group of cysteine provides a means to covalently attach the chiral molecule to the surface of a quantum dot. uwindsor.carsc.org Following this principle, this compound could theoretically serve as the chiral selector component of a fluorescent probe. The thiol group at the 2-position would enable its conjugation to various platforms, such as nanoparticles or other fluorophores, while the inherent chirality of the L-tryptophan backbone would impart enantioselective recognition capabilities to the sensor.

The development of non-natural fluorescent amino acids is a growing field aimed at creating probes for site-selective investigation of peptide and protein interactions. nih.gov Often, this involves modifying the indole ring of tryptophan to enhance its fluorescent properties. nih.gov While direct studies on this compound for this purpose are not prominent, the synthesis of related thiazoloindole α-amino acids from tryptophan, involving a C2-thiolation step, has produced chromophores with bright fluorescence, demonstrating the potential of modifying this position to create useful optical probes.

Elucidation of Enzymatic Mechanisms through Substrate Analogues and Inhibitor Studies

Substrate analogues are structurally similar molecules to an enzyme's natural substrate and are invaluable tools for investigating enzymatic reaction mechanisms, active site structures, and for developing enzyme inhibitors. acs.org The modification of L-tryptophan, such as the introduction of a 2-thiol group, can produce a potent tool for studying the wide array of enzymes that metabolize tryptophan.

Tryptophan is a precursor for the synthesis of vital compounds like serotonin (B10506) and kynurenine, processes initiated by enzymes such as tryptophan hydroxylase (TPH) and tryptophan 2,3-dioxygenase (TDO), respectively. wikipedia.orgmdpi.com These enzymes are highly regulated and are targets for therapeutic intervention in various diseases.

TDO, in particular, is known for its high substrate specificity, primarily catalyzing the dioxygenation of L-tryptophan. nih.gov Studies on the reactivity of TDO with various substituted tryptophans have shown that modifications to the indole ring can significantly impact binding and catalysis. nih.gov For example, substitutions at the 5- and 6-positions are tolerated, whereas steric hindrance at the 4- and 7-positions is unfavorable. nih.govnih.gov While the effect of a 2-thiol substitution has not been specifically detailed, the introduction of this group would alter the steric and electronic profile of the indole ring, potentially making this compound a competitive inhibitor or a poor substrate for TDO. By studying the interaction of this compound with TDO, researchers could gain insights into the geometry and electronic requirements of the enzyme's active site.

Similarly, tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis and is a target for inhibitors. wikipedia.orgmedchemexpress.com Kinetic analyses using substrate analogues are crucial for understanding the binding order of substrates and cofactors. Inhibitors competitive with tryptophan have been instrumental in demonstrating that the cofactor pterin (B48896) must bind to TPH before tryptophan can. nih.gov this compound, as a structural analogue of the native substrate, could be evaluated as a potential competitive inhibitor for TPH, helping to further probe the active site and inform the design of new therapeutic agents.

The table below summarizes the key enzymes in tryptophan metabolism that could be studied using this compound as a research tool.

EnzymePathwayPotential Role of this compound
Tryptophan 2,3-dioxygenase (TDO)Kynurenine PathwaySubstrate analogue to probe active site or act as a competitive inhibitor. nih.govresearchgate.net
Tryptophan Hydroxylase (TPH)Serotonin PathwayPotential competitive inhibitor to study reaction mechanism. wikipedia.orgnih.gov
Tryptophan SynthaseTryptophan BiosynthesisPotential substrate analogue to study β-substitution reactions. researchgate.net

Future Research Directions and Perspectives for 2 Thiol L Tryptophan Research

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of 2-Thiol-L-tryptophan research is intrinsically linked to the ability to synthesize it and its derivatives efficiently and selectively. While methods exist, there is considerable room for innovation to create more versatile and scalable synthetic routes.

Future efforts will likely focus on late-stage functionalization, a strategy that introduces the thiol group onto a pre-existing tryptophan scaffold. This approach, which can involve chemoselective sulfenylation, avoids the need to prepare the thiolated amino acid from scratch and can be applied to tryptophan residues already incorporated within a peptide sequence. rsc.org Research into electrophilic sulfenylation chemistry, which has proven effective for other amino acids, could be further optimized for the tryptophan indole (B1671886) ring. frontiersin.org One established method involves the reaction of L-3a-hydroxy-1,2,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (Hpi) with thiol-containing compounds to yield 2-thioether derivatives of tryptophan, which can be precursors to this compound. nih.gov The further development of such reactions, perhaps using novel catalysts, could improve yields and substrate scope. google.com

Derivatization represents another key avenue of research. The development of reagents that can react with multiple functional groups, including thiols and amines, offers a versatile strategy for creating a wide range of tryptophan derivatives. nih.gov For instance, derivatizing agents like 2-bromo-4'-nitroacetophenone (B1207750) (BNAP) have shown utility in modifying tryptophan metabolites for analytical purposes, and similar strategies could be adapted for this compound. nih.govresearchgate.net Moreover, the introduction of fluorinated groups, such as the trifluoromethylthio (CF3S) group, onto the tryptophan ring has been shown to dramatically increase local hydrophobicity, a property that is highly attractive for medicinal chemistry applications. acs.org Applying such derivatization techniques to this compound could generate novel building blocks for peptides with enhanced properties. acs.org The ability of this compound to serve as an N-terminal scaffold could enhance the kinetics of native chemical ligation with peptide thioesters, acting as an auxiliary that is later removed, streamlining the synthesis of complex peptides. rsc.orgrsc.org

Research DirectionPotential ApproachDesired Outcome
Novel Synthesis Late-stage chemoselective sulfenylation of tryptophan residues. rsc.orgMore efficient and versatile access to this compound and its peptide derivatives.
Improved Yields Optimization of reactions using precursors like Hpi with novel catalysts. nih.govgoogle.comHigher yields and scalability for broader research and application.
Derivatization Use of multi-functional reagents and introduction of groups like CF3S. nih.govacs.orgCreation of novel this compound analogues with tailored properties (e.g., hydrophobicity).
Peptide Synthesis Application as a removable auxiliary in native chemical ligation. rsc.orgrsc.orgEnhanced efficiency in the chemical synthesis of proteins.

Development of Advanced Spectroscopic and Imaging Probes for Cellular and Subcellular Studies

The presence of both a unique thiol group and an intrinsic fluorophore (the indole ring) makes this compound an exciting candidate for the development of sophisticated analytical tools. Future research will likely capitalize on these features to design highly specific probes for biological imaging and sensing.

A major area of development is in the creation of fluorescent probes for detecting thiols in living systems. mdpi.comresearchgate.net The thiol group of this compound can act as a reactive handle to which a reporter molecule is attached. This system can be designed as an "off-on" probe, where fluorescence is quenched until the thiol group reacts with a specific analyte. scispace.com The development of two-photon microscopy (TPM) offers significant advantages for biological imaging, including deeper tissue penetration and reduced photodamage. scispace.com Designing this compound-based probes optimized for two-photon excitation could enable high-resolution imaging of thiols and other analytes deep within living tissues. researchgate.netscispace.commdpi.com

Furthermore, the development of probes capable of targeting specific subcellular compartments is a significant goal. nih.gov By attaching targeting moieties to a this compound core, it may be possible to create probes that accumulate in organelles such as lysosomes or mitochondria, allowing for the study of thiol status in these specific locations. nih.gov Research into fluorogenic agents that react specifically with non-protein thiols could be leveraged, using this compound as a specific biological target or building block. nih.gov

Advanced spectroscopic techniques also offer promising research directions. Ultraviolet Resonance Raman (UVRR) spectroscopy, which is sensitive to the local environment of tryptophan residues, could be employed to study the interactions of this compound within proteins or other complex systems. nih.gov The vibrational modes of the indole ring are influenced by factors like hydrogen bonding and local polarity, providing detailed structural information. nih.gov

Probe TypeTechnologyPotential Application
Fluorescent Off-On Probes Two-Photon Microscopy (TPM)High-resolution imaging of specific analytes in deep tissues. researchgate.netscispace.com
Subcellular Probes Organelle-targeting moietiesMonitoring thiol status and redox environment within specific cellular compartments like lysosomes. nih.gov
Spectroscopic Probes Ultraviolet Resonance Raman (UVRR) SpectroscopyDetailed characterization of the microenvironment and molecular interactions of this compound in biological systems. nih.gov

Emerging Applications in Systems Biology, Materials Science, and Nanobiotechnology Research

The unique reactivity and biological nature of this compound suggest its potential for broad applications in interdisciplinary fields, moving beyond traditional biochemistry.

In systems biology , this compound can be a tool for studying complex biological networks. Genetically encoded biosensors based on fluorescent proteins with engineered thiol-disulfide switches are already used to monitor cellular redox states in real-time. pnas.org The specific reactivity of this compound could be harnessed to develop novel chemical probes to investigate the cellular thiol-stat and its role in signaling pathways. Its incorporation into peptides allows for the creation of specific substrates or inhibitors to probe enzyme function within complex cellular extracts or living cells. rsc.org

In materials science , amino acids are increasingly used to create functional materials. The thiol group is highly reactive and can be used to anchor the molecule to surfaces or nanoparticles. mdpi.com The surface modification of nanoparticles with amino acids like tryptophan and cysteine has been shown to enhance their biological activities and reduce toxicity. mdpi.comnih.govnih.gov Future research could explore the use of this compound to create novel bionanozymes, where the amino acid acts as a selective recognition element and modulates catalytic activity. acs.org It could also be used to create self-assembling peptide-based materials where the thiol group can form reversible disulfide bonds, leading to stimuli-responsive hydrogels or films.

In nanobiotechnology , this compound is a prime candidate for the functionalization of nanomaterials for biomedical applications. mdpi.com For example, tryptophan-scaffolded copper nanoclusters have been developed as fluorescent probes. acs.org The thiol group provides a strong anchoring point to gold or other metallic nanoparticles, while the tryptophan moiety can enhance biocompatibility and cellular uptake. frontiersin.org Such functionalized nanoparticles could be developed for applications in biosensing, drug delivery, and cancer therapy. nih.govnih.govmdpi.com The ability to create stable, biocompatible nanoparticles by using amino acids as capping agents is a significant area of research. nih.govfrontiersin.org

FieldApplication AreaSpecific Example/Direction
Systems Biology Redox BiosensingDeveloping chemical probes based on this compound to study cellular thiol-disulfide redox networks. pnas.org
Materials Science Functional BiomaterialsCreating stimuli-responsive hydrogels through disulfide bond formation between this compound-containing peptides.
Nanobiotechnology Nanoparticle FunctionalizationUsing this compound to cap and stabilize metallic nanoparticles for enhanced biocompatibility and targeted drug delivery. nih.govnih.govfrontiersin.org
Nanobiotechnology Bionanozymes & NanosensorsEngineering this compound-modified nanoparticles as selective catalysts or sensors for specific biological molecules. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-Thiol-L-tryptophan, and how can purity be optimized during production?

  • Methodology : Synthesis typically involves modifying the indole ring of L-tryptophan via thiolation. A common approach uses sulfur nucleophiles (e.g., thiourea or H₂S derivatives) under controlled pH (6.5–7.5) to minimize side reactions. Purification via reverse-phase HPLC with a C18 column and UV detection at 280 nm ensures ≥95% purity . Monitor intermediates using TLC (silica gel, chloroform:methanol 9:1) to confirm reaction progression .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies thiol incorporation (δ ~1.5–2.5 ppm for -SH protons) and confirms stereochemistry .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ = 239.3 g/mol) .
  • HPLC : Use a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to resolve thiolated derivatives from unmodified tryptophan .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 30 days. Analyze degradation products via HPLC and track thiol oxidation using Ellman’s assay (absorbance at 412 nm). Lyophilized samples stored at -20°C in argon show minimal degradation (<5%) compared to aqueous solutions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in cellular systems?

  • Methodology :

  • In vitro assays : Use HEK-293 or HeLa cells with dose-response curves (1–100 µM) to assess cytotoxicity (MTT assay) and thiol-mediated uptake (LC-MS/MS quantification). Include N-acetylcysteine as a control to distinguish redox effects .
  • Kinetic studies : Track intracellular thiol-disulfide exchange via fluorescent probes (e.g., monobromobimane) .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR (for structural confirmation) with X-ray crystallography (if crystals are obtainable) to address ambiguous peak assignments .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict vibrational spectra (IR/Raman) and compare with experimental data .

Q. How can comparative studies between this compound and other thiolated amino acids (e.g., cysteine derivatives) inform mechanistic hypotheses?

  • Methodology :

  • Redox potential assays : Measure standard reduction potentials via cyclic voltammetry to compare thiol reactivity .
  • Enzymatic interactions : Use tryptophanase knockout E. coli strains to isolate non-enzymatic degradation pathways versus enzyme-mediated processes .

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